4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one
Overview
Description
4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyranone ring, a thiazole ring, and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets through a process of molecular docking . It forms favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also shows promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Additionally, it can alter metabolic fluxes, impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases by forming stable complexes, thereby preventing substrate access and subsequent phosphorylation events . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under controlled conditions for extended periods, but it can degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, influencing the metabolism of other compounds . These interactions can lead to changes in metabolite levels and metabolic fluxes, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its biochemical activity. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one typically involves multi-step reactions. One common approach includes the formation of the pyranone ring followed by the introduction of the thiazole and trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Isoxazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrazole Derivatives: Used in various therapeutic applications due to their biological activity.
Uniqueness
4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one is unique due to its combination of a pyranone ring, thiazole ring, and trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-C-methyl-N-[[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]amino]carbonimidoyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-9-6-14(25)15(16(26)27-9)10(2)23-24-17-22-13(8-28-17)11-4-3-5-12(7-11)18(19,20)21/h3-8,25H,1-2H3,(H,22,24)/b23-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMUKGWTHALUCH-AUEPDCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.